
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C9H16FNO and a molecular weight of 173.23 g/mol . This compound is characterized by its unique cyclopropane ring structure, which is substituted with a fluoro group and multiple methyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the cyclopropane ring, followed by the introduction of the fluoro group and the carboxamide functionality. Specific reagents and catalysts are used to achieve these transformations under controlled conditions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer advantages.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Chloro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide and 1-Bromo-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide share similar structures but differ in the halogen substituent.
Properties
Molecular Formula |
C9H16FNO |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
1-fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H16FNO/c1-7(2)8(3,4)9(7,10)6(12)11-5/h1-5H3,(H,11,12) |
InChI Key |
DFUFELQKTGHQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C(=O)NC)F)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112071.png)
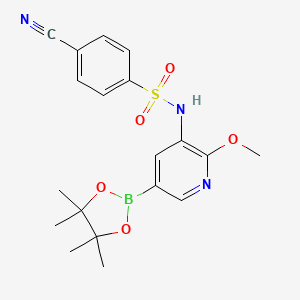
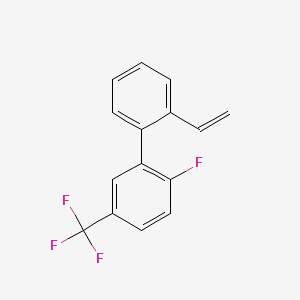
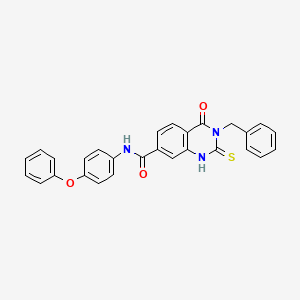
![2-Benzyl-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112088.png)


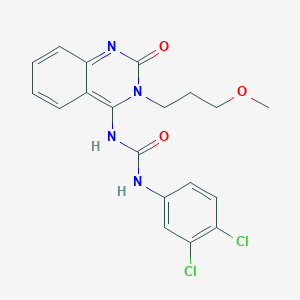
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)
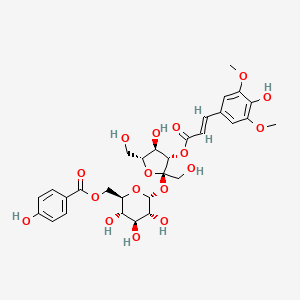
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14112138.png)

